molecular formula C₄₆H₆₃ClN₄O₁₄S₂ B560575 Spdb-DM4 CAS No. 1626359-62-3

Spdb-DM4

Cat. No. B560575
CAS RN: 1626359-62-3
M. Wt: 995.59
InChI Key: LAVNQRWLLQGEIB-BAQPUJNESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SPDB-DM4 is a drug-linker conjugate for Antibody-Drug Conjugates (ADCs). It uses the maytansine-based payload (DM4, a tubulin inhibitor) via a SPDB linker, exhibiting potent anti-tumor activity .


Synthesis Analysis

The synthesis of SPDB-DM4 involves the conjugation of DM4 to the SPDB linker. DM4 belongs to Maytansinoids, a group of cytotoxins structurally similar to rifamycin, geldanamycin, and ansatrienin . The SPDB linker is a disulfide linker, extensively exploited as a chemically labile linkage . An ADC using the sulfo-SPDB linker with DM4 was found to be more potent against an MDR expressing cell line .


Molecular Structure Analysis

The molecular formula of SPDB-DM4 is C46 H63 Cl N4 O14 S2 . Its molecular weight is 995.59 .


Chemical Reactions Analysis

The chemical reactions involved in the functioning of SPDB-DM4 are complex. The ADCs are comprised of an antibody to which a cytotoxic agent is attached through a linker . The antibodies are generally fully humanized monoclonal antibodies (mAbs) which have high selectivity for tumor-associated antigens .


Physical And Chemical Properties Analysis

SPDB-DM4 has a molecular weight of 995.594 . More detailed physical and chemical properties might require specific laboratory testing.

Scientific Research Applications

  • Trisulfide modification of antibodies affects the properties of ADCs manufactured using thiol chemistry. In a study, the presence of a trisulfide bond in monoclonal antibodies (mAbs) conjugated to DM4 cytotoxic payload through a disulfide-bond linker sulfo-SPDB (sSPDB) was investigated. It was found that the drug-to-antibody ratio (DAR) slightly increased for conjugates made from antibodies with higher levels of trisulfide bonds, impacting the ADC's effectiveness and stability (Liu et al., 2017).

  • The use of SPDB in ADCs was explored in the development of an anti-LAMP1 antibody-drug conjugate SAR428926. This ADC consists of a monoclonal antibody against lysosome-associated membrane protein 1 (LAMP1) conjugated via the SPDB linker to the cytotoxic maytansinoid DM4. The SPDB linker's resistance to cleavage in the bloodstream may increase stability and reduce toxicity of the ADC (2020).

  • A sensitive ELISA method for measuring catabolites of ADCs in cancer cells was developed, exemplified for maytansinoid ADCs, including those with SPDB-DM4 linkers. This method enables screening of multiple ADC parameters such as linkers and antibodies across various cell lines, contributing to the optimization of ADC design (Salomon & Singh, 2015).

  • Another study examined the anti-tumor effect of the CD138-specific monoclonal antibody nBT062 conjugated with maytansinoid derivatives, including SPDB-DM4, against multiple myeloma cells. The study demonstrated significant inhibition of tumor growth and prolonged host survival in mouse models, highlighting the therapeutic potential of SPDB-DM4 conjugates in treating multiple myeloma (Ikeda et al., 2009).

  • A study on the tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates found that SPDB-DM4 and other disulfide-linked conjugates showed target-dependent tumor metabolites and were nearly 1000 times more cytotoxic than more hydrophilic linker-maytansinoids when added extracellularly. This insight is crucial for understanding the efficacy of SPDB-DM4 in cancer therapy (Erickson et al., 2010).

Mechanism of Action

The mechanism of action of SPDB-DM4 involves the inhibition of tubulin. Maytansinoids, such as DM4, can bind to tubulin at or near the vinblastine-binding site, which interferes with the formation of microtubules and depolymerizes already formed microtubules, inducing mitotic arrest in the intoxicated cells .

Future Directions

There are several future directions for the development of ADCs like SPDB-DM4. The design of ADCs is a challenge in terms of extracellular stability and intracellular release. Significant research efforts are now being directed toward the production of discrete, homogeneous ADC products, via site-specific conjugation . There is also interest in improving the therapeutic window of ADCs by increasing efficacy while lowering target-mediated toxicity in normal tissue .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11+,26-13+/t27-,28+,32+,33-,34+,41+,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVNQRWLLQGEIB-BAQPUJNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H63ClN4O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

995.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.